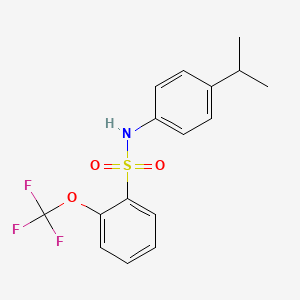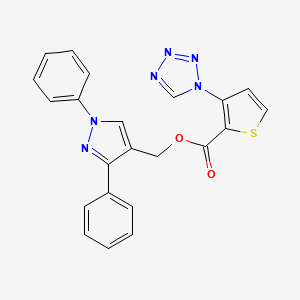
N-(4-propan-2-ylphenyl)-2-(trifluoromethoxy)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-propan-2-ylphenyl)-2-(trifluoromethoxy)benzenesulfonamide, also known as TFB-TBOA, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of glutamate transporters and has been shown to have potential therapeutic applications in various neurological disorders.
Mecanismo De Acción
N-(4-propan-2-ylphenyl)-2-(trifluoromethoxy)benzenesulfonamide is a potent inhibitor of glutamate transporters, specifically the excitatory amino acid transporter 2 (EAAT2) subtype. EAAT2 is the most abundant glutamate transporter in the brain and is responsible for removing the majority of glutamate from the synaptic cleft. Inhibition of EAAT2 by this compound results in an increase in extracellular glutamate levels and can lead to excitotoxicity, a process in which excessive glutamate causes neuronal damage and cell death.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects in various in vitro and in vivo models. In vitro studies have demonstrated that this compound can increase extracellular glutamate levels and induce excitotoxicity in neuronal cultures. In vivo studies have shown that this compound can increase seizure susceptibility and exacerbate neuronal damage in animal models of epilepsy and stroke.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-propan-2-ylphenyl)-2-(trifluoromethoxy)benzenesulfonamide has several advantages as a tool for studying glutamate transporters in neurological disorders. It is a potent and selective inhibitor of EAAT2, which makes it a valuable tool for studying the role of glutamate transporters in various disease models. However, this compound has some limitations as well. It can induce excitotoxicity at high concentrations, which can make it difficult to interpret the results of experiments. Additionally, this compound has poor solubility in aqueous solutions, which can make it challenging to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-(4-propan-2-ylphenyl)-2-(trifluoromethoxy)benzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of glutamate transporters. Another area of research is the use of this compound as a potential therapeutic agent for neurological disorders. Finally, there is a need for further investigation into the mechanisms underlying the excitotoxic effects of this compound, which could lead to the development of new treatments for excitotoxicity-related disorders.
Métodos De Síntesis
N-(4-propan-2-ylphenyl)-2-(trifluoromethoxy)benzenesulfonamide can be synthesized by reacting 4-isopropylphenylboronic acid with 2-(trifluoromethoxy)benzenesulfonyl chloride in the presence of a palladium catalyst. The resulting product is then purified by column chromatography to obtain this compound in high purity.
Aplicaciones Científicas De Investigación
N-(4-propan-2-ylphenyl)-2-(trifluoromethoxy)benzenesulfonamide has been widely used in scientific research as a tool to study the role of glutamate transporters in neurological disorders. Glutamate is the most abundant neurotransmitter in the brain and plays a critical role in synaptic transmission. Glutamate transporters are responsible for removing excess glutamate from the synaptic cleft and maintaining the proper balance of glutamate in the brain. Dysregulation of glutamate transporters has been implicated in various neurological disorders, including epilepsy, stroke, and Alzheimer's disease.
Propiedades
IUPAC Name |
N-(4-propan-2-ylphenyl)-2-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO3S/c1-11(2)12-7-9-13(10-8-12)20-24(21,22)15-6-4-3-5-14(15)23-16(17,18)19/h3-11,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYUYQFCDNCZTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 2-[4-(2-morpholin-4-ylacetyl)piperazin-1-yl]acetate](/img/structure/B7550602.png)

![Furan-2-yl-[4-[[2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]piperazin-1-yl]methanone](/img/structure/B7550612.png)
![[2-(4-Bromophenoxy)pyridin-3-yl]-(2,6-dimethylmorpholin-4-yl)methanone](/img/structure/B7550623.png)
![ethyl 4-(4-chlorophenyl)-6-[[2-(3-methyl-2-oxobenzimidazol-1-yl)acetyl]oxymethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B7550633.png)
![6-methyl-N-[3-methyl-4-(4-methylpiperazin-1-yl)phenyl]-1-(thiophen-2-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7550638.png)
![1,3-dimethyl-6-phenyl-N-(1-phenylpyrazol-3-yl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7550645.png)
![ethyl 2-[[2-(2',5'-dioxospiro[2,4-dihydro-1H-naphthalene-3,4'-imidazolidine]-1'-yl)acetyl]amino]-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate](/img/structure/B7550663.png)
![[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7550666.png)
![N-methyl-2,2-dioxo-N-[[2-(trifluoromethyl)phenyl]methyl]-3,4-dihydro-[1,2,4]thiadiazino[3,4-b][1,3]benzothiazole-8-carboxamide](/img/structure/B7550669.png)
![[2-(2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-oxoethyl] 2-(4-oxoquinazolin-3-yl)acetate](/img/structure/B7550677.png)
![N-[(1-morpholin-4-ylcyclohexyl)methyl]-2-quinolin-8-ylacetamide](/img/structure/B7550699.png)

![2-[[4-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridine-1-carbonyl]phenyl]methyl]isoindole-1,3-dione](/img/structure/B7550708.png)
